14-[(2,4-dichlorophenyl)methyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
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Overview
Description
3-(2,4-dichlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones. This compound is characterized by its unique structure, which includes a pyrano ring fused with a pyrido and thieno ring system. The presence of the dichlorobenzyl group and the dimethyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dichlorobenzyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2,4-dichlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but may differ in their substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a fused ring system, known for their kinase inhibitory activity.
Pyrano[4,3-d]thieno[2,3-b]pyridines: These compounds have a similar pyrano-thieno-pyridine structure and are studied for their anticonvulsant and antitumor properties.
Uniqueness
3-(2,4-dichlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
708998-29-2 |
---|---|
Molecular Formula |
C21H17Cl2N3O2S |
Molecular Weight |
446.3g/mol |
IUPAC Name |
14-[(2,4-dichlorophenyl)methyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-21(2)7-16-12(9-28-21)5-14-17-18(29-19(14)25-16)20(27)26(10-24-17)8-11-3-4-13(22)6-15(11)23/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
PTIQIBHGPDIXTI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC5=C(C=C(C=C5)Cl)Cl)C |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC5=C(C=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
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